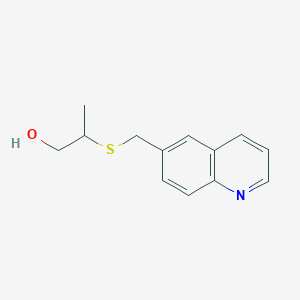![molecular formula C10H17N3O B6630919 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
科学研究应用
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has numerous scientific research applications. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
作用机制
The mechanism of action of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes and proteins involved in various disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells and the prevention of neurodegeneration in neurological disorders.
Biochemical and Physiological Effects:
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. Additionally, it has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol in lab experiments is its potency and selectivity. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines and bacterial strains, while exhibiting minimal toxicity to normal cells. Additionally, it has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.
未来方向
There are numerous future directions for the research and development of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify specific targets for its therapeutic effects. Furthermore, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of even more potent and selective therapeutic agents.
合成方法
The synthesis of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-cyclopropylethyl azide with propargyl alcohol in the presence of copper (I) iodide as a catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.
属性
IUPAC Name |
3-[1-(2-cyclopropylethyl)triazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-7-1-2-10-8-13(12-11-10)6-5-9-3-4-9/h8-9,14H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOOAGLEOOLSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN2C=C(N=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone](/img/structure/B6630853.png)

![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)


![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)
![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)



![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)